N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a benzo[d]thiazol-2-yloxy group at the 4-position and a benzo[d][1,3]dioxol-5-yl carboxamide at the 1-position. This structure combines a heterocyclic piperidine scaffold with aromatic benzodioxole and benzothiazole moieties, which are common in bioactive compounds targeting neurological and oncological pathways .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(1,3-benzothiazol-2-yloxy)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-19(21-13-5-6-16-17(11-13)26-12-25-16)23-9-7-14(8-10-23)27-20-22-15-3-1-2-4-18(15)28-20/h1-6,11,14H,7-10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQYPBFTGWIKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole and benzo[d]thiazole intermediates, followed by their coupling through a piperidine ring. Common synthetic routes may involve:
Pd-catalyzed arylation: This step is crucial for forming the benzo[d][1,3]dioxole framework.
Noyori asymmetric hydrogenation: This step ensures high enantioselectivity.
Aza-Michael addition: This reaction is used to introduce the piperidine ring.
Bischler–Napieralski reaction: This step is used to form the benzo[d]thiazole moiety.
N-arylation: This final step couples the benzo[d][1,3]dioxole and benzo[d]thiazole intermediates through the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzo[d][1,3]dioxole or benzo[d]thiazole moieties.
Reduction: This reaction can reduce any nitro or carbonyl groups present in the compound.
Substitution: This reaction can occur at the piperidine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide exhibit significant antitumor properties. A study reported the synthesis of related thiazole compounds that showed potent growth inhibition against various cancer cell lines including HeLa, A549, and MCF-7, with IC50 values below 5 µM for some derivatives .
Neuropharmacological Effects
The compound has been investigated for its potential antidepressant and antioxidant activities. Piperidine derivatives are known to interact with neurotransmitter systems, which may contribute to mood enhancement and neuroprotection . Preliminary studies suggest that modifications in the piperidine structure can lead to enhanced efficacy in treating depressive disorders.
Antitumor Evaluation
A specific case study evaluated a series of N-aryl substituted thiazole compounds derived from benzo[d][1,3]dioxole. Among these, certain compounds demonstrated remarkable cytotoxic effects on cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest . For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 |
| C7 | A549 | 2.06 ± 0.09 |
| C16 | MCF-7 | 2.55 ± 0.34 |
Neuropharmacological Study
In another study focusing on the neuropharmacological profile of piperidine derivatives, it was found that these compounds could modulate serotonin and dopamine pathways, suggesting potential as antidepressants . The antioxidant properties were also highlighted, indicating a dual mechanism of action beneficial for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Benzodioxole and Thiazole Motifs
Several compounds share structural similarities with the target molecule, particularly in the benzodioxole and thiazole/thiadiazole components:
*Calculated based on molecular formula.
Key Observations :
Physicochemical Properties
Comparative data on melting points, solubility, and stability:
Key Observations :
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
The compound has a complex structure characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O3S |
| Molecular Weight | 365.45 g/mol |
| CAS Number | 1019102-71-6 |
Synthesis
The synthesis of this compound involves several steps that typically include the reaction of benzo[d][1,3]dioxole derivatives with thiazole and piperidine moieties. The synthetic route often employs various coupling agents and solvents to facilitate the formation of the desired amide bond.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this compound. Notably:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). For instance, related derivatives have shown IC50 values below 5 µM in certain assays, indicating potent anticancer activity .
- Mechanisms of Action : The anticancer mechanisms are thought to involve:
Other Biological Activities
In addition to anticancer properties, derivatives of this compound class have been explored for other biological activities:
- Antidiabetic Potential : Some studies suggest that benzodioxole derivatives may serve as candidates for synthetic antidiabetic drugs due to their ability to inhibit key enzymes like α-amylase .
Study 1: Antitumor Evaluation
A comprehensive study synthesized a series of related compounds and evaluated their antitumor activities against HeLa and A549 cell lines. The results indicated that certain derivatives had IC50 values as low as 2.07 µM against HeLa cells, demonstrating their potential as effective anticancer agents .
Study 2: Mechanistic Insights
Research into the molecular docking of this compound revealed potential interactions with tyrosine kinases such as CDK2, suggesting a targeted approach for disrupting cancer cell signaling pathways .
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of the piperidine core with benzo[d][1,3]dioxole and benzo[d]thiazole moieties. Key steps:
Cyclization : Formation of the piperidine ring under reflux conditions (e.g., acetic acid/sodium acetate buffer, 6–9 hours) .
Coupling : Thioether or ether linkages require controlled pH and temperature to avoid side reactions (e.g., use of triethylamine in DMF as a base) .
Purification : Recrystallization (e.g., dioxane) or preparative TLC for isolating intermediates .
- Challenges : Low yields due to steric hindrance from the benzo[d]thiazole group; side reactions during coupling steps.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm piperidine ring conformation and substituent positions (e.g., δ 6.02 ppm for benzo[d][1,3]dioxole protons) .
- HPLC : Purity assessment (>95% threshold for pharmacological studies) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₂₀H₁₈N₃O₃S⁺ expected m/z ~380.39) .
Q. What are the primary physicochemical properties influencing its solubility and stability?
- Key Properties :
- LogP : Predicted ~3.2 (benzo[d]thiazole contributes hydrophobicity).
- pKa : ~7.4 (piperidine nitrogen), affecting protonation in physiological conditions .
- Thermal Stability : Decomposition above 200°C (DSC/TGA data) .
Advanced Research Questions
Q. How does the spatial arrangement of substituents impact its biological activity?
- Structural Insights :
- X-ray crystallography reveals the piperidine ring adopts a chair conformation, positioning the benzo[d]thiazole moiety for target interaction .
- Synergistic effects between benzo[d][1,3]dioxole (electron-rich) and thiazole (hydrogen-bond acceptor) enhance binding to enzymes like matrix metalloproteinases .
- SAR Studies : Modifying the thiazole oxygen to sulfur reduces activity by 60%, highlighting the critical role of the ether linkage .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Case Example : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM for MMP-9 inhibition):
Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. PBS) and incubation time .
Compound Stability : Test degradation under assay conditions via LC-MS .
Target Selectivity : Use isoform-specific inhibitors to rule off-target effects .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
